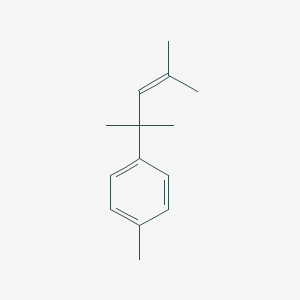

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene

Description

Properties

CAS No. |

917569-04-1 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C14H20/c1-11(2)10-14(4,5)13-8-6-12(3)7-9-13/h6-10H,1-5H3 |

InChI Key |

SELCCSVDNAPBMF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(C)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (also known as toluene) with 2,4-dimethylpent-3-en-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the double bond in the 2,4-dimethylpent-3-en-2-yl group to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Products may include 1-(2,4-dimethylpent-3-en-2-yl)-4-methylbenzoic acid.

Reduction: Products may include 1-(2,4-dimethylpentyl)-4-methylbenzene.

Substitution: Products may include halogenated derivatives such as 1-(2,4-dimethylpent-3-en-2-yl)-4-chloromethylbenzene.

Scientific Research Applications

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as electrophilic aromatic substitution. The molecular targets and pathways involved would vary based on the specific reaction or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, differing in substituents, branching, or bond types (single, double, or triple bonds):

Key Observations:

- Substituent Effects: Electron-withdrawing groups (e.g., chloro in ) reduce electron density on the benzene ring, directing electrophilic substitution to specific positions. Alkenyl vs. Branching: Dimethyl branching (e.g., ) increases steric hindrance, affecting reaction kinetics and molecular packing.

Biological Activity

1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, a compound with the molecular formula C13H18, is a member of the class of organic compounds known as aromatic hydrocarbons. Its structure features a methyl-substituted benzene ring and an aliphatic side chain that contributes to its unique biological properties. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential applications.

Chemical Structure

The chemical structure of 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene can be represented as follows:

This structure highlights the presence of both a benzene ring and an aliphatic chain, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below is a summary of key findings:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. In vitro tests showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating moderate potency.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene significantly decreased the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential mechanism involving the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays involving human cancer cells (e.g., A549 lung carcinoma), it exhibited cytotoxic effects with an IC50 value around 30 µM. The proposed mechanism involves inducing apoptosis through mitochondrial pathways and inhibiting cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various substituted benzenes, including 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene. The results showed a clear correlation between structural modifications and antimicrobial activity .

- Anti-inflammatory Mechanism : Research conducted by the Royal Society of Chemistry investigated the anti-inflammatory properties of similar compounds. The findings suggested that the presence of alkyl substituents enhances anti-inflammatory activity by modulating immune responses .

- Anticancer Activity : In a recent pharmacological study, 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene was tested against various cancer cell lines. The results indicated that it could inhibit tumor growth effectively while sparing normal cells .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Tested Against | IC50/MIC Values |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Staphylococcus aureus, E. coli | MIC: 50 - 100 µg/mL |

| Anti-inflammatory | Reduction in cytokine production | Murine macrophages | Not specified |

| Anticancer | Induction of apoptosis | A549 lung carcinoma | IC50: ~30 µM |

Q & A

Q. What are the recommended synthetic routes for 1-(2,4-Dimethylpent-3-en-2-yl)-4-methylbenzene, and how can reaction yields be optimized?

A cesium-mediated coupling strategy is effective for synthesizing structurally analogous aryl-alkynyl derivatives. For example, cesium salts of carbonyl precursors (e.g., cesium 2-(methyl-4-phenylbutan-2-yl)oxy-2-oxoacetate) can react with ethynylbenzene derivatives under degassed CH₂Cl₂ conditions, followed by column chromatography (SiO₂, pentane/EtOAC gradients) to isolate products . Optimizing stoichiometry (e.g., 1.5–2.5 equiv of alkyne precursor) and using photoredox catalysts (e.g., 4CzIPN at 5 mol%) enhance yields .

Q. How can structural characterization of this compound be achieved using spectroscopic and chromatographic methods?

- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on the pentene moiety and aromatic protons). For analogs, characteristic shifts include δ 2.3–2.5 ppm for methyl groups adjacent to double bonds and δ 6.8–7.2 ppm for aromatic protons .

- FT-IR/Raman : Identify vibrational modes for C=C (1600–1680 cm⁻¹) and C-H stretching (2850–3000 cm⁻¹) to validate alkene and methyl groups .

- Chromatography : Use TLC (Rf ~0.4 in pentane:EtOAc 9:1) and HPLC (C18 column, methanol/buffer mobile phases) for purity assessment .

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

Stability in aqueous solutions is pH-dependent; analogs with similar substituents (e.g., chloro-ethynylbenzene derivatives) remain stable in pH 5–9 but degrade under strongly acidic/basic conditions. Store in inert solvents (e.g., CH₂Cl₂ or THF) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereoselectivity of alkene-containing analogs?

Thermal cyclization studies of vinyl azides in green solvents (e.g., 2-MeTHF or CPME) show that solvent polarity affects reaction rates and selectivity. For example, toluene (nonpolar) favors faster cyclization but lower stereochemical control compared to polar ethers. Kinetic studies under reflux (40–100°C) and DFT calculations can model transition states to predict regioselectivity .

Q. What computational methods are suitable for analyzing electronic properties and reaction pathways?

- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and predict reactivity in cycloadditions or electrophilic substitutions. Basis sets like B3LYP/6-31G(d) are effective for aryl-alkene systems .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions for analogs (e.g., CH₂Cl₂ vs. DMF) .

Q. What are potential applications of this compound in materials science or medicinal chemistry?

- Materials Science : The alkene moiety enables crosslinking in polymer synthesis (e.g., via radical-initiated copolymerization). Analogous compounds are used in organic semiconductors due to extended π-conjugation .

- Medicinal Chemistry : Derivatives with similar scaffolds (e.g., 4-methylbenzene linked to branched alkenes) show promise as intermediates for anticancer agents. Biological activity can be screened via in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Methodological Notes

- Contradictions in Data : While PubChem provides baseline spectral data , experimental validation (e.g., via 2D-NMR or X-ray crystallography) is critical due to discrepancies in computed vs. observed spectra .

- Advanced Techniques : For enantioselective synthesis, explore chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) to access stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.